molecular formula C8H10ClF3N2 B13103542 (1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride

(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride

Cat. No.: B13103542
M. Wt: 226.62 g/mol
InChI Key: KSBPCNXMVVFOSR-JEDNCBNOSA-N
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Description

(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride is a chemical compound that features a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method involves the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends on the desired target compound and the specific reaction conditions required.

Industrial Production Methods

Industrial production of trifluoromethylpyridine derivatives, including (1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride, has been increasing steadily due to their demand in agrochemical and pharmaceutical industries . The production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylpyridine derivatives and fluorinated pyridines . These compounds share similar chemical structures and properties but may differ in their specific applications and effects.

Uniqueness

(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride is unique due to its specific trifluoromethyl group and the position of this group on the pyridine ring. This unique structure imparts distinctive chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C8H10ClF3N2

Molecular Weight

226.62 g/mol

IUPAC Name

(1S)-1-[4-(trifluoromethyl)pyridin-2-yl]ethanamine;hydrochloride

InChI

InChI=1S/C8H9F3N2.ClH/c1-5(12)7-4-6(2-3-13-7)8(9,10)11;/h2-5H,12H2,1H3;1H/t5-;/m0./s1

InChI Key

KSBPCNXMVVFOSR-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=NC=CC(=C1)C(F)(F)F)N.Cl

Canonical SMILES

CC(C1=NC=CC(=C1)C(F)(F)F)N.Cl

Origin of Product

United States

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